molecular formula C17H15N7OS3 B2476944 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 893931-82-3

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2476944
M. Wt: 429.54
InChI Key: PESPZHREMVHXJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H15N7OS3 and its molecular weight is 429.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis of heterocyclic compounds incorporating thiadiazole moieties, including derivatives related to the compound , has been explored for their potential insecticidal properties against pests like Spodoptera littoralis (Fadda et al., 2017). These compounds were synthesized using a precursor similar to the specified compound and evaluated for their insecticidal efficacy.
  • Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a structural resemblance with the specified compound, highlighted their role as glutaminase inhibitors. These inhibitors have potential therapeutic applications in oncology, with some analogs showing promising solubility and potency improvements (Shukla et al., 2012).

Anticancer Applications

  • A series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized and screened for their anticancer activities. Some derivatives exhibited significant cytotoxicity against breast cancer cell lines, comparable to standard chemotherapy agents (Abu-Melha, 2021).

Antimicrobial Applications

  • Novel thiazole derivatives, which include structural motifs similar to the specified compound, were synthesized and demonstrated significant antimicrobial activities against a range of bacterial and fungal strains (Saravanan et al., 2010). This suggests potential applications in developing new antimicrobial agents.

Surface Active Agents and Antimicrobial Activities

  • Derivatives synthesized from 2-cyano-N-(5-pentadecyl-1,3,4-thiadiazol-2-yl)acetamide, a compound structurally related to the specified compound, were transformed into nonionic surface active agents. These compounds were evaluated for their antimicrobial and surface activities, indicating potential applications in surface chemistry and antimicrobial formulations (El-Sayed et al., 2015).

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7OS3/c1-2-26-17-23-22-16(28-17)21-13(25)9-27-15-12-8-20-24(14(12)18-10-19-15)11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESPZHREMVHXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

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